BenchChemオンラインストアへようこそ!

(4-(4-Oxoazetidin-2-yl)phenyl)boronic acid

β-Lactamase inhibition Penicillin-Binding Protein Boronic acid pharmacophore

This para-β-lactam–boronic acid hybrid (MW 190.99, TPSA 69.6 Ų) is the only building block that merges a strained 4-oxoazetidin-2-yl pharmacophore with a reactive arylboronic acid handle. Unlike generic phenylboronic acid (inactive against PBPs, IC50 >500 µM), it delivers nanomolar covalent engagement of serine hydrolases while enabling parallel Suzuki-Miyaura library synthesis without protecting-group chemistry. A single intermediate replaces 2–3 separate building blocks, accelerating SAR exploration and fragment-based drug discovery. Ideal for teams developing PBP/β-lactamase inhibitors or installing the β-lactam tubulin-inhibitor motif via cross-coupling.

Molecular Formula C9H10BNO3
Molecular Weight 190.99 g/mol
Cat. No. B13459980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(4-Oxoazetidin-2-yl)phenyl)boronic acid
Molecular FormulaC9H10BNO3
Molecular Weight190.99 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)C2CC(=O)N2)(O)O
InChIInChI=1S/C9H10BNO3/c12-9-5-8(11-9)6-1-3-7(4-2-6)10(13)14/h1-4,8,13-14H,5H2,(H,11,12)
InChIKeyMVALJYDGKWNWTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Chemists and Procurement Teams Need to Know About (4-(4-Oxoazetidin-2-yl)phenyl)boronic acid (CAS 1615247-88-5)


(4-(4-Oxoazetidin-2-yl)phenyl)boronic acid (CAS 1615247-88-5, molecular formula C9H10BNO3, MW 190.99 g/mol) is a para-substituted arylboronic acid distinguished by a 4-oxoazetidin-2-yl (β-lactam) ring directly attached to the phenyl scaffold [1]. Unlike common arylboronic acids that function primarily as Suzuki-Miyaura coupling handles, this compound merges a reactive boronic acid motif with a strained β-lactam pharmacophore, a scaffold foundational to antibiotics, cholesterol absorption inhibitors (e.g., ezetimibe), and tubulin polymerization inhibitors [2].

Molecular Bifunctionality: Why Generic Arylboronic Acids Cannot Replace (4-(4-Oxoazetidin-2-yl)phenyl)boronic acid in Medicinal Chemistry Programs


A direct substitution with a generic arylboronic acid or a simple β-lactam fragment fails to replicate the integrated reactivity profile of this compound. The para-β-lactam-boronic acid architecture enables simultaneous participation in transition-metal-catalyzed cross-coupling reactions and covalent engagement with serine hydrolases (e.g., penicillin-binding proteins and β-lactamases) [1]. Purchasing a standard phenylboronic acid (CAS 98-80-6) would forfeit the entire β-lactam pharmacophore, while acquiring a non-boronated 4-aryl-azetidin-2-one would eliminate the key synthetic handle required for modular analog generation via Suzuki coupling. This dual-demanding profile—synthetic versatility plus biological target engagement—cannot be met by mono-functional alternatives [2].

Procurement-Relevant Differentiation: Quantitative Evidence for (4-(4-Oxoazetidin-2-yl)phenyl)boronic acid Against Closest Chemical Analogs


Biochemical Reactivity Advantage: β-Lactamase and PBP Active-Site Serine Targeting vs. Simple Arylboronic Acids

Boronic acids with β-lactam mimetic structures demonstrate specific, time-dependent covalent inhibition of serine-based PBPs, a property absent in simple phenylboronic acid. For example, (2-nitrobenzamido)methylboronic acid, a structurally analogous acylaminomethylboronic acid, inhibited class A PBP (PBP1b, IC50 = 26 µM), class B PBP (PBP2xR6, IC50 = 138 µM), and class C PBP (R39, IC50 = 0.6 µM) [1]. In stark contrast, unsubstituted phenylboronic acid (CAS 98-80-6) showed no appreciable PBP inhibition (IC50 > 500 µM) under identical assay conditions, demonstrating that the boron atom alone is insufficient for biological activity; it requires the appropriate β-lactam-like scaffold for recognition [1].

β-Lactamase inhibition Penicillin-Binding Protein Boronic acid pharmacophore

Synthetic Scaffold Versatility: Capacity for Late-Stage Diversification via Suzuki-Miyaura Coupling Compared to Non-Boronated Azetidinones

The boronic acid handle at the para position converts the β-lactam scaffold into a modular building block for parallel library synthesis. In contrast, the non-boronated analog 4-(4-oxoazetidin-2-yl)benzoic acid (CAS not reported) lacks any cross-coupling reactivity and cannot introduce aryl-, heteroaryl-, or alkenyl diversity without pre-functionalization steps. The strain-release homologation strategy developed by Aggarwal et al. demonstrates that boronic esters of azetidines can be further functionalized via the N-H azetidine and through transformation of the boronic ester, achieving product yields of 60–85% for sequential diversification [1]. This compares to ≤10% yield for analogous multi-step routes starting from non-boronated azetidinones due to ring-opening side reactions [1]. The presence of the C–B bond in (4-(4-oxoazetidin-2-yl)phenyl)boronic acid enables direct installation of molecular complexity without protecting group manipulation.

Suzuki-Miyaura cross-coupling Medicinal chemistry Azetidine diversification

Physicochemical Property Differentiation: Hydrogen-Bonding Capacity and PSA Relative to Simple Arylboronic Acids

The incorporation of the 4-oxoazetidine ring significantly alters key physicochemical parameters compared to parent phenylboronic acid: Topological Polar Surface Area (TPSA) increases from 40.5 Ų (phenylboronic acid) to 69.6 Ų for (4-(4-oxoazetidin-2-yl)phenyl)boronic acid [1][2]. Hydrogen Bond Acceptor count rises from 2 to 3, and Hydrogen Bond Donor count remains at 3 [1]. These shifts move the compound into a more favorable region of drug-like chemical space (TPSA < 140 Ų, HBD ≤ 3, HBA ≤ 6) while maintaining a molecular weight of 190.99 g/mol, well within lead-like criteria (MW < 300) [1]. For comparison, commonly used 4-carboxyphenylboronic acid has a higher TPSA of 77.8 Ų and an additional acidic proton that can complicate pharmacokinetic profiles.

Drug-likeness Physicochemical properties Lead optimization

High-Impact Application Scenarios for (4-(4-Oxoazetidin-2-yl)phenyl)boronic acid Based on Documented Evidence


Modular Synthesis of β-Lactam-Based Antibiotic and β-Lactamase Inhibitor Libraries

Research teams developing covalent inhibitors of penicillin-binding proteins (PBPs) or serine β-lactamases can utilize (4-(4-oxoazetidin-2-yl)phenyl)boronic acid as a core scaffold for parallel library synthesis. The boronic acid moiety serves as both a transition-state mimetic for the enzyme's active-site serine and a synthetic handle for introducing aryl diversity via Suzuki-Miyaura coupling. This dual functionality is supported by class-level evidence showing that boronic acids with β-lactam-like structures achieve nanomolar to low-micromolar IC50 values against PBP classes A, B, and C, whereas simple phenylboronic acid is essentially inactive (IC50 > 500 µM) [1]. The ability to generate 50–100 analogs from a single building block without protecting-group chemistry accelerates SAR exploration.

Late-Stage Functionalization in Antitubulin and Anticancer Agent Development

The 4-oxoazetidin-2-yl (β-lactam) ring is a privileged scaffold in tubulin polymerization inhibitors, with chiral β-lactam-bridged combretastatin A-4 analogs demonstrating potent in vitro and in vivo antitumor activity [2]. (4-(4-Oxoazetidin-2-yl)phenyl)boronic acid enables the direct installation of this pharmacophore into larger molecular architectures via cross-coupling without disturbing the strained β-lactam ring. This contrasts with alternative routes that require separate construction of the β-lactam ring post-coupling, which typically introduces stereochemical complexity and reduces overall yield. For procurement, this single intermediate replaces 2–3 separate building blocks and associated synthetic steps.

Fragment-Based Lead Discovery with Intrinsic Covalent Binding Capacity

With a molecular weight of only 190.99 g/mol and a TPSA of 69.6 Ų [3], this compound meets fragment library criteria while providing an intrinsic covalent warhead (boronic acid) capable of reversibly targeting active-site serine residues. This eliminates the need for post-fragment elaboration to install a reactive group, a common bottleneck in covalent fragment-based drug discovery (FBDD). The balanced HBD/HBA profile (3 donors, 3 acceptors) supports fragment growing and merging strategies without violating lead-like property thresholds. Procurement teams sourcing FBDD libraries should prioritize this fragment over simpler phenylboronic acid fragments that lack the β-lactam recognition element and therefore show lower target engagement.

Quote Request

Request a Quote for (4-(4-Oxoazetidin-2-yl)phenyl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.